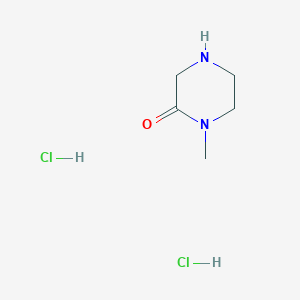

1-Methylpiperazin-2-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Methylpiperazin-2-one dihydrochloride typically involves the reaction of 1-methylpiperazine with hydrochloric acid. The process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity . Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

1-Methylpiperazin-2-one dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Methylpiperazin-2-one dihydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Methylpiperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in the study of neurological functions and disorders .

Comparación Con Compuestos Similares

1-Methylpiperazin-2-one dihydrochloride can be compared with other similar compounds such as N-Methylpiperazine and 1-Methylpiperazine . While all these compounds share a piperazine core, this compound is unique due to its specific substitution pattern and the presence of two hydrochloride groups. This gives it distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Similar Compounds

N-Methylpiperazine: Used in the synthesis of various pharmaceutical drugs.

1-Methylpiperazine: Commonly used as a building block in organic synthesis.

Actividad Biológica

1-Methylpiperazin-2-one dihydrochloride is a compound with significant biological activity, primarily attributed to its interactions with various biological molecules. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 1-methylpiperazine with hydrochloric acid under controlled conditions, typically yielding over 99% purity. The compound features a piperazine ring, which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anthelmintic Properties : The compound acts as a gamma-aminobutyric acid (GABA) receptor agonist, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis in certain helminths. This property makes it useful in treating parasitic infections.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against various bacterial and fungal strains, suggesting potential as an antimicrobial agent. However, further research is necessary to confirm its efficacy and mechanism of action.

- Antiviral Potential : There are indications that this compound may possess antiviral properties, although more extensive studies are required to elucidate these effects.

- Neuropharmacological Effects : The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition may have implications for neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Binding : The piperazine moiety allows the compound to bind to neurotransmitter receptors, modulating their activity and influencing physiological processes such as muscle relaxation and neurotransmission.

- Enzyme Inhibition : By inhibiting specific enzymes like acetylcholinesterase, the compound may enhance cholinergic signaling, which is particularly relevant in neuropharmacology.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anthelmintic | GABA receptor agonist leading to paralysis in helminths | |

| Antimicrobial | Effective against certain bacterial and fungal strains | |

| Antiviral | Potential activity against specific viral strains | |

| Neuropharmacological | Inhibits acetylcholinesterase, affecting neurotransmission |

Case Study: Anthelmintic Efficacy

In a study assessing the anthelmintic efficacy of this compound, researchers administered varying doses to infected subjects. Results indicated that doses above a certain threshold effectively induced paralysis in target organisms, demonstrating the compound's potential as a therapeutic agent against parasitic infections.

Case Study: Antimicrobial Properties

Another study evaluated the antimicrobial properties of the compound against several pathogenic bacteria. The findings revealed significant inhibition zones in cultures treated with this compound, indicating its potential utility in developing new antimicrobial therapies.

Propiedades

IUPAC Name |

1-methylpiperazin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.2ClH/c1-7-3-2-6-4-5(7)8;;/h6H,2-4H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNHLWGQKJBUMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1=O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.